4-chloro-6,7-dimethoxyquinoline-2-carboxylic acid
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Description
4-chloro-6,7-dimethoxyquinoline-2-carboxylic acid is a chemical compound with the CAS Number: 902742-95-4 . It has a molecular weight of 267.67 . The compound is usually stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of 4-chloro-6,7-dimethoxyquinoline involves the use of 3,4-dimethoxyaniline as a raw material . The aniline compound is obtained through nitrification and reduced using iron powder . The compound is then cyclized with Ethyl chloroformate under Feldalat NM conditions to prepare 4-hydroxyquinoline compounds . The final product, 4-chloro-6,7-dimethoxy-quinoline, is obtained after chlorination .Molecular Structure Analysis
The IUPAC name of this compound is 4-chloro-6,7-dimethoxyquinoline-2-carboxylic acid . The InChI code is 1S/C12H10ClNO4/c1-17-10-3-6-7 (13)4-9 (12 (15)16)14-8 (6)5-11 (10)18-2/h3-5H,1-2H3, (H,15,16) .Physical And Chemical Properties Analysis
4-chloro-6,7-dimethoxyquinoline-2-carboxylic acid is a solid compound . The SMILES string representation is COc1cc2nccc (Cl)c2cc1OC . The compound has a molecular weight of 223.66 .Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-6,7-dimethoxyquinoline-2-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,5-dimethoxyaniline", "ethyl 4-chloro-3-oxobutanoate", "sodium ethoxide", "sulfuric acid", "sodium nitrite", "copper(II) sulfate pentahydrate", "sodium hydroxide", "hydrogen peroxide", "sodium bicarbonate", "acetic acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: Ethyl 4-chloro-3-oxobutanoate is reacted with sodium ethoxide to form ethyl 4-chloro-3-oxobutanoate ethyl ester.", "Step 2: Ethyl 4-chloro-3-oxobutanoate ethyl ester is reacted with 2,5-dimethoxyaniline in the presence of sulfuric acid to form 4-chloro-6,7-dimethoxyquinoline-2-carboxylic acid ethyl ester.", "Step 3: 4-chloro-6,7-dimethoxyquinoline-2-carboxylic acid ethyl ester is hydrolyzed with sodium hydroxide to form 4-chloro-6,7-dimethoxyquinoline-2-carboxylic acid.", "Step 4: 2,5-dimethoxyaniline is diazotized with sodium nitrite and copper(II) sulfate pentahydrate in the presence of hydrochloric acid to form diazonium salt.", "Step 5: The diazonium salt is coupled with 4-chloro-6,7-dimethoxyquinoline-2-carboxylic acid in the presence of sodium bicarbonate to form the target compound, 4-chloro-6,7-dimethoxyquinoline-2-carboxylic acid." ] } | |
CAS RN |
902742-95-4 |
Product Name |
4-chloro-6,7-dimethoxyquinoline-2-carboxylic acid |
Molecular Formula |
C12H10ClNO4 |
Molecular Weight |
267.7 |
Purity |
95 |
Origin of Product |
United States |
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